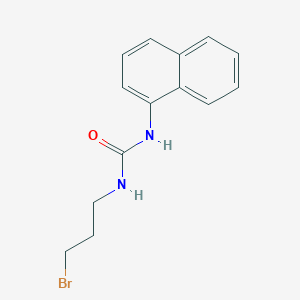
1-(3-Bromopropyl)-3-(1-naphthyl)urea
Description
Properties
CAS No. |
102434-38-8 |
|---|---|
Molecular Formula |
C14H15BrN2O |
Molecular Weight |
307.19 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H2,16,17,18) |
InChI Key |
GHYDOJRPDHMLLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
Other CAS No. |
102434-38-8 |
Synonyms |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and functional groups of analogous compounds:
| Compound Name | Substituent (R Group) | Molecular Formula | Mass (Da) | Key Features |
|---|---|---|---|---|
| 1-(3-Bromopropyl)-3-(1-naphthyl)urea | 3-Bromopropyl | C₁₄H₁₅BrN₂O | 306.04 | Bromine as leaving group |
| 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea | 2,4-Dichlorophenyl ethyl | C₁₉H₁₆Cl₂N₂O | 359.25 | Chlorinated aromatic; higher mass |
| 1-(3-Methoxypropyl)-3-(1-naphthyl)urea | 3-Methoxypropyl | C₁₅H₁₈N₂O₂ | 258.14 | Ether oxygen; improved solubility |
| 1-Naphthylthiourea (ANTU) | Thiourea moiety | C₁₁H₁₀N₂S | 202.06 | Sulfur replaces carbonyl oxygen |
Key Observations :
- Reactivity : The bromopropyl group in the target compound facilitates nucleophilic substitution, unlike the methoxypropyl () or dichlorophenyl groups () .
- Solubility : The methoxypropyl analog (C₁₅H₁₈N₂O₂) may exhibit enhanced aqueous solubility due to hydrogen bonding via the ether oxygen .
- Toxicity Profile : Thiourea derivatives like ANTU () are highly toxic rodenticides, whereas urea analogs are generally less toxic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


